O,O'-Dimethylmagnoflorine

Description

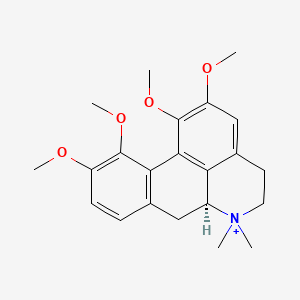

Structure

2D Structure

3D Structure

Properties

CAS No. |

51827-27-1 |

|---|---|

Molecular Formula |

C22H28NO4+ |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(6aS)-1,2,10,11-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |

InChI |

InChI=1S/C22H28NO4/c1-23(2)10-9-14-12-17(25-4)22(27-6)20-18(14)15(23)11-13-7-8-16(24-3)21(26-5)19(13)20/h7-8,12,15H,9-11H2,1-6H3/q+1/t15-/m0/s1 |

InChI Key |

VIXJOADGRAEDNE-HNNXBMFYSA-N |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C |

Origin of Product |

United States |

Natural Sourcing and Isolation Methodologies for O,o Dimethylmagnoflorine Precursors

Botanical Sources and Distribution of Magnoflorine-related Compounds

Magnoflorine (B1675912) is one of the most widely distributed aporphine (B1220529) alkaloids in the plant kingdom. nih.gov As a quaternary isoquinoline (B145761) alkaloid, it is found across approximately 20 botanical families, often in species used in traditional medicine. researchgate.netmdpi.com Its widespread occurrence makes numerous plant species potential sources for its extraction.

The primary plant families known to contain significant amounts of magnoflorine include:

Berberidaceae (Barberry family) researchgate.netresearchgate.netnih.gov

Magnoliaceae (Magnolia family) researchgate.netresearchgate.netnih.gov

Papaveraceae (Poppy family) researchgate.netresearchgate.netnih.gov

Menispermaceae (Moonseed family) researchgate.netresearchgate.netnih.gov

Annonaceae (Custard apple family) nih.govmdpi.com

Aristolochiaceae (Birthwort family) nih.govmdpi.com

Ranunculaceae (Buttercup family) alfa-chemistry.com

Lauraceae (Laurel family) mdpi.com

Within these families, researchers have identified numerous genera and species as rich sources of magnoflorine. The distribution is extensive, highlighting the compound's prevalence as a secondary metabolite. nih.govmdpi.com Detailed findings on specific botanical sources are presented in the interactive data table below.

Table 1: Botanical Sources of Magnoflorine

| Botanical Family | Genus | Species |

|---|---|---|

| Annonaceae | Annona | A. glabra |

| Asimina | A. triloba | |

| Enantia | E. chlorantha | |

| Aristolochiaceae | Aristolochia | A. contoria, A. debilis |

| Berberidaceae | Berberis | B. vulgaris, B. cretica |

| Mahonia | M. aquifolium | |

| Epimedium | E. alpinum | |

| Magnoliaceae | Magnolia | M. officinalis |

| Menispermaceae | Tinospora | T. cordifolia, T. crispa |

| Sinomenium | S. acutum | |

| Papaveraceae | Coptis | C. chinensis |

| Ranunculaceae | Clematis | C. parviloba |

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of magnoflorine from complex plant extracts rely on a combination of advanced chromatographic and spectroscopic techniques. Due to the presence of numerous other alkaloids and secondary metabolites, multi-step procedures are often necessary to achieve high purity. mdpi.comjsmcentral.org

Chromatographic Techniques

Chromatography is the cornerstone for the separation of alkaloids from their natural matrices. researchgate.net Various methods are employed, chosen based on the polarity of the target compound and the composition of the crude extract.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful analytical techniques for the separation, quantification, and purification of magnoflorine. researchgate.net Reversed-phase columns are commonly used, with detection typically performed at 320 nm. nih.govresearchgate.net UPLC offers faster analysis times, with separation achievable in as little as 8 minutes. nih.govresearchgate.net

Counter-Current Partition Chromatography (CPC) / High-Speed Counter-Current Chromatography (HSCCC): CPC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. nih.gov It has been successfully implemented to isolate magnoflorine from the roots of Berberis cretica and Berberis vulgaris. nih.govresearchgate.net This method is particularly suitable for preparative scale isolation.

Column Chromatography (CC): This is a fundamental purification technique often used for the initial fractionation of crude extracts. lifeasible.com Silica gel or macroporous resins are common stationary phases. mdpi.com One patented method combines macroporous resin with magnesium oxide in a mixed column for purification. google.com

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid qualitative analysis of fractions during the isolation process to monitor the separation progress. jsmcentral.org High-Performance Thin-Layer Chromatography (HPTLC) can also be used for chemical fingerprinting of plant samples containing magnoflorine. nih.gov

Spectroscopic Techniques

Once fractions are collected, spectroscopic methods are essential for the unambiguous identification and structural elucidation of the isolated compounds. fiveable.me

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is the primary technique for identifying magnoflorine. nih.gov The parent ion of magnoflorine appears at a mass-to-charge ratio (m/z) of 342.17. mdpi.com Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, with major fragment ions observed at m/z 311, 297, 282, 265, and 237. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for the complete structural characterization of magnoflorine, confirming the connectivity of atoms and the stereochemistry of the molecule. nih.govphytopurify.com

UV-Vis Spectroscopy: This technique is commonly used as a detection method in HPLC. Magnoflorine exhibits UV absorption that allows for its detection and quantification during chromatographic separation. researchgate.net

Optimization of Isolation Yields and Purity for Research Applications

For magnoflorine to be useful in research and as a precursor for synthesizing derivatives like O,O'-Dimethylmagnoflorine, optimizing the isolation process to maximize both yield and purity is critical. azom.com This involves refining extraction conditions, chromatographic parameters, and post-purification handling.

Research has focused on developing optimized protocols to enhance recovery from botanical sources. For instance, a carefully optimized centrifugal partition chromatography (CPC) protocol was developed for the isolation of magnoflorine and berberine (B55584) from Berberis vulgaris. researchgate.net The optimization involved the selection of an ideal biphasic solvent system, which is crucial for achieving efficient separation and high purity. researchgate.net

In one documented isolation of magnoflorine from 300 mg of a Berberis cretica root extract using CPC, 18 mg of the compound was obtained in a single run, with a calculated purity of 95.7%. nih.gov This demonstrates the efficiency of a well-optimized chromatographic method. The choice of the solvent system and other parameters like flow rate and rotation speed are key variables that are adjusted to improve separation efficiency. researchgate.net

General strategies for enhancing yield and purity include:

Selective Extraction: Initial extraction using acidified water can improve the solubility and extraction of quaternary alkaloids like magnoflorine. google.com

Solvent System Selection: In liquid-liquid chromatography techniques like CPC, the partition coefficient (K value) of the target compound in the solvent system determines the success of the separation. researchgate.net A K value close to 1 is often ideal.

Stepwise Elution: In methods like HSCCC, employing a stepwise elution can shorten the separation time and improve the resolution of target compounds from complex mixtures. nih.gov

Table 2: Summary of Selected Isolation Methods for Magnoflorine

| Technique | Botanical Source | Reported Purity | Key Optimization Parameters |

|---|---|---|---|

| Counter-Current Partition Chromatography (CPC) | Berberis cretica roots | 95.7% | Solvent system composition, flow rate |

| Centrifugal Partition Chromatography (CPC) | Berberis vulgaris | High Purity | Optimized biphasic solvent system (e.g., 3:12:4:16 v/v/v/v) |

| Macroporous Resin-Magnesium Oxide Column Chromatography | Ranunculaceae plants | High Purity | pH adjustment, choice of eluent |

Biosynthetic Pathways and Precursor Analysis of O,o Dimethylmagnoflorine

Proposed Biogenetic Routes to Aporphine (B1220529) Alkaloids

Aporphine alkaloids, a major group of isoquinoline (B145761) alkaloids, are characterized by a tetracyclic ring system. nih.gov Their biosynthesis is a branch of the well-established benzylisoquinoline alkaloid pathway. The central precursor for virtually all BIAs, including the aporphines, is the amino acid L-tyrosine. nih.govresearchgate.net Two molecules of L-tyrosine are utilized to construct the fundamental 1-benzylisoquinoline (B1618099) skeleton. One molecule is converted to dopamine (B1211576), forming the isoquinoline portion, while the other is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA), which provides the benzyl (B1604629) portion. nih.gov

The key step in the formation of the aporphine core is an intramolecular C-C phenol (B47542) coupling reaction of a 1-benzylisoquinoline precursor. oup.comoup.com For many aporphine alkaloids, the critical branch-point intermediate is (S)-reticuline. nih.govoup.com Oxidative coupling of (S)-reticuline, catalyzed by specific cytochrome P450 enzymes, links the phenolic rings to create the characteristic dibenzocycloheptatriene structure of the aporphine skeleton. nih.govoup.com This intramolecular cyclization is a defining feature of aporphine biogenesis.

Another proposed biogenetic route involves proaporphine alkaloids as intermediates. These compounds can undergo a dienone-phenol rearrangement to yield the aporphine scaffold. This route highlights the diverse strategies employed in nature to construct the complex architecture of these alkaloids.

Enzymatic Steps and Intermediates in Magnoflorine (B1675912) Biosynthesis

The biosynthesis of magnoflorine is a multi-step enzymatic cascade that begins with L-tyrosine and proceeds through the central BIA intermediate, (S)-reticuline. nih.gov The current understanding of this pathway has been significantly advanced by studies in plants such as Coptis japonica and Croton draco. nih.gov

The initial steps involve the conversion of L-tyrosine to dopamine and 4-HPAA. These two molecules are then condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. oup.com A series of methylation and hydroxylation reactions follow, catalyzed by specific methyltransferases and hydroxylases, to produce (S)-reticuline.

From (S)-reticuline, the pathway to magnoflorine diverges from those leading to other alkaloids like morphine or berberine (B55584). The key transformation is the intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine scaffold. This reaction is catalyzed by (S)-corytuberine synthase (CTS) , a cytochrome P450 enzyme (CYP80G2). nih.gov This enzyme specifically couples the C8 and C2' positions of (S)-reticuline, yielding the aporphine alkaloid (S)-corytuberine. nih.gov

The final step in the formation of magnoflorine is the N-methylation of (S)-corytuberine. This quaternization of the nitrogen atom is catalyzed by a methyltransferase, such as (S)-coclaurine N-methyltransferase (CNMT) , which has been shown in some species to accept (S)-corytuberine as a substrate to produce magnoflorine. nih.gov

The table below summarizes the key enzymatic steps from the central intermediate (S)-reticuline to magnoflorine.

| Step | Precursor | Enzyme | Product | Enzyme Class |

| 1 | (S)-Reticuline | (S)-corytuberine synthase (CTS) | (S)-Corytuberine | Cytochrome P450 (CYP80G2) |

| 2 | (S)-Corytuberine | (S)-coclaurine N-methyltransferase (CNMT) | Magnoflorine | N-Methyltransferase |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling has been a cornerstone technique for deciphering complex biosynthetic pathways, including those of benzylisoquinoline alkaloids. rawdatalibrary.net By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁴N, ²H), researchers can trace the metabolic fate of these precursors into the final natural products. oup.comrawdatalibrary.net

The fundamental role of L-tyrosine as the primary building block for all BIAs was firmly established through early tracer feeding studies. oup.comoup.com Experiments using isotopically labeled tyrosine demonstrated its incorporation into both the isoquinoline and benzyl moieties of the BIA skeleton, confirming the "two-tyrosine" origin of these compounds. oup.com

While specific, detailed isotopic labeling studies focusing exclusively on the magnoflorine pathway are not extensively documented as standalone reports, the elucidation of the broader BIA network heavily relies on this methodology. For instance, feeding experiments with labeled (S)-coclaurine and (S)-reticuline in opium poppy have shown their incorporation into various downstream alkaloids. oup.comoup.com These types of experiments provide the foundational evidence for the sequence of intermediates in the pathway.

The currently accepted pathway to magnoflorine via (S)-reticuline and (S)-corytuberine is consistent with the results of numerous isotopic labeling studies that have mapped the intricate web of BIA biosynthesis. oup.com The identification of enzymes like (S)-corytuberine synthase (CYP80G2) further corroborates the proposed pathway, as these enzymes show high specificity for the intermediates predicted by labeling experiments. nih.gov Thus, while a dedicated magnoflorine labeling study might be rare, the pathway is built upon the solid experimental foundation provided by decades of isotopic tracer work in the field of benzylisoquinoline alkaloids. musechem.comresearchgate.net

Synthetic Methodologies for O,o Dimethylmagnoflorine and Analogs

Total Synthesis Approaches to O,O'-Dimethylmagnoflorine

A complete total synthesis of this compound has not been extensively documented in scientific literature. However, the construction of the core aporphine (B1220529) skeleton, which is the fundamental structure of this compound, has been the subject of considerable research. These synthetic strategies can be conceptually applied to achieve the synthesis of this compound.

Key strategies for the formation of the aporphine core include:

Benzyne (B1209423) Chemistry and Diels-Alder Reactions: This approach involves the [4+2] cycloaddition of a benzyne intermediate with a suitable diene to construct the tetracyclic aporphine core. semanticscholar.orgresearchgate.net While effective, these methods can require multi-step syntheses for the precursors and careful handling of reactive intermediates. nih.gov

Palladium-Mediated Intramolecular Arylation: This method utilizes a palladium catalyst to facilitate the intramolecular C-H arylation of a suitably substituted benzylisoquinoline precursor, leading to the formation of the aporphine ring system. researchgate.netresearchgate.net This approach has been successfully employed in the synthesis of various aporphine analogs. researchgate.net

A plausible synthetic route to this compound would likely involve the synthesis of a suitably protected magnoflorine (B1675912) precursor, followed by methylation of the phenolic hydroxyl groups in the final steps. The choice of protecting groups for the phenolic hydroxyls during the core synthesis would be crucial to the success of this strategy.

Semi-synthetic Routes from Natural Precursors

Given the natural abundance of magnoflorine, semi-synthetic approaches starting from this precursor are a more practical and common strategy for obtaining this compound. These methods primarily involve the targeted modification of the hydroxyl groups present on the magnoflorine molecule.

The conversion of the two phenolic hydroxyl groups of magnoflorine to methoxy (B1213986) groups is the key transformation in the semi-synthesis of this compound. This O-methylation is a well-established reaction in organic chemistry, and several reagents and conditions can be employed.

Common methylating agents include:

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): A powerful and efficient methylating agent, typically used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyls.

Methyl Iodide (CH₃I): Another effective methylating agent, often used with a base like K₂CO₃ in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

Diazomethane (CH₂N₂): While highly effective for the methylation of acidic protons like those of phenols, its use is often limited due to its toxicity and explosive nature.

Dimethyl Carbonate (DMC): Considered a greener and safer alternative to traditional methylating agents like dimethyl sulfate and methyl halides. researchgate.net The reaction is typically carried out in the presence of a base. researchgate.net

The choice of methylation strategy would depend on factors such as the desired yield, scalability, and safety considerations. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to ensure complete dimethylation and minimize side reactions.

Table 1: Comparison of Common Methylating Agents for Phenolic Hydroxyl Groups

| Methylating Agent | Typical Base | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Dimethyl Sulfate | K₂CO₃, NaH | Acetone, DMF | High reactivity, good yields | Highly toxic and carcinogenic |

| Methyl Iodide | K₂CO₃ | Acetone, DMF | Effective, readily available | Toxic, volatile |

| Diazomethane | - | Ether | Mild conditions, high yields | Highly toxic, explosive |

Derivatization of Phenolic Bases

The phenolic hydroxyl groups in magnoflorine and other aporphine alkaloids are key sites for chemical modification to generate a variety of derivatives with potentially altered biological activities. Beyond simple methylation, these hydroxyl groups can be converted to a range of other functional groups, including esters, ethers, and carbamates. These derivatizations can influence the compound's solubility, lipophilicity, and interaction with biological targets.

For instance, the phenolic groups can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. Etherification can be achieved with various alkyl halides, not just methyl iodide, to introduce larger alkyl or functionalized side chains. These derivatization strategies are crucial in structure-activity relationship (SAR) studies to explore the pharmacological potential of the aporphine scaffold.

Stereoselective Synthesis and Chiral Resolution Techniques

Magnoflorine is a chiral molecule, and its biological activity is often dependent on its stereochemistry. Therefore, stereoselective synthesis or the resolution of racemic mixtures is crucial for obtaining enantiomerically pure this compound.

Stereoselective Synthesis: Asymmetric synthesis of the aporphine core can be achieved by using chiral catalysts or auxiliaries. nih.gov For example, catalytic asymmetric transfer hydrogenation can be employed to establish the desired stereocenter in a key intermediate. researchgate.net Enantioselective synthesis offers the advantage of directly producing the desired enantiomer, avoiding the loss of material associated with resolution.

Chiral Resolution: If a racemic synthesis of the aporphine core is performed, the resulting mixture of enantiomers must be separated. Common chiral resolution techniques include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to their separation.

The naturally occurring magnoflorine is typically the (+)-(S)-enantiomer. nih.gov Therefore, a stereoselective synthesis would ideally target this configuration.

Development of Novel Synthetic Strategies for Structural Analogs

The development of novel synthetic strategies for structural analogs of this compound is an active area of research aimed at exploring the therapeutic potential of the aporphine scaffold. These strategies often focus on modifying the substitution pattern on the aromatic rings or altering the nature of the substituents.

Recent advances in synthetic methodology have enabled the creation of a diverse range of aporphine analogs. For example, palladium-catalyzed direct arylation reactions have been used to introduce various substituents at different positions of the aporphine core. researchgate.net This allows for the synthesis of analogs that are not readily accessible from natural precursors.

Chemical Derivatization Strategies for O,o Dimethylmagnoflorine in Research

Purposeful Chemical Modification for Enhanced Research Utility

The chemical modification of O,O'-Dimethylmagnoflorine is primarily undertaken to synthesize novel analogs for pharmacological and biological research. The core purpose is not typically for simple analytical detection but to create new chemical entities with potentially altered or enhanced biological activity, receptor affinity, or pharmacokinetic properties.

Research objectives for modifying the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies: By systematically altering parts of the molecule, researchers can identify which structural features are essential for its biological effects.

Development of Novel Therapeutic Agents: Modifications can lead to the creation of analogs with improved potency, selectivity, or reduced toxicity, forming the basis for new drug candidates.

Creation of Molecular Probes: Introducing fluorescent tags or radioactive isotopes can create tools for studying the compound's mechanism of action, distribution, and target engagement in biological systems.

The synthesis of such derivatives is a complex process that goes beyond simple analytical derivatization, involving multi-step organic synthesis to build new analogs from precursor molecules or to chemically alter the core structure of related aporphine (B1220529) alkaloids.

Functional Group Transformations and Reaction Mechanisms

Direct derivatization of this compound is hindered by its lack of common reactive functional groups. The quaternary ammonium (B1175870) nitrogen is non-nucleophilic, and the methoxy (B1213986) (ether) groups are generally unreactive under standard conditions. Therefore, functional group transformations are necessary prerequisites for further derivatization.

Key transformations could include:

O-Demethylation: The most significant transformation involves the cleavage of the methyl ether bonds to yield phenolic hydroxyl groups. This is a crucial step as the resulting hydroxyl groups are highly reactive and can be targeted by a wide array of derivatizing reagents. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong nucleophiles. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the cleavage of the C-O bond.

Aromatic Ring Substitution: The aromatic rings of the aporphine scaffold can potentially undergo electrophilic substitution reactions, such as nitration or halogenation. These reactions would introduce new functional groups onto the aromatic system, which could then serve as handles for further modifications. The positions of substitution are directed by the existing methoxy groups.

Once a reactive functional group, such as a hydroxyl group, is introduced, a variety of subsequent derivatization reactions can be performed, including esterification, etherification, or silylation.

Derivatization for Analytical Enhancement and Characterization

Due to its chemical nature, particularly the permanent positive charge, this compound is most commonly analyzed directly by techniques like liquid chromatography-mass spectrometry (LC-MS) without prior derivatization. utupub.fi The need for derivatization to enhance analytical detection is therefore limited. However, derivatization strategies become relevant if a transformation (like O-demethylation) has been performed or if specific analytical goals are required.

This compound itself lacks a strong native fluorophore for highly sensitive fluorescence detection. While it possesses UV absorbance due to its aromatic system, derivatization could be employed to enhance sensitivity if a suitable functional group were present. If this compound is first demethylated to expose phenolic hydroxyl groups, a range of reagents could be used.

Table 1: Potential Derivatization Reagents for Enhanced Chromatographic Detection (Post-Demethylation)

| Reagent Class | Specific Reagent | Target Functional Group (Hypothetical) | Detection Method | Purpose |

| UV-Visible Labels | Benzoyl chloride | Hydroxyl | HPLC-UV/Vis | Introduces a benzoyl chromophore, increasing UV absorbance. |

| 1-fluoro-2,4-dinitrobenzene (FDNB) | Hydroxyl | HPLC-UV/Vis | Attaches a dinitrophenyl group for enhanced UV detection. researchgate.net | |

| Fluorescent Labels | Dansyl chloride (DNS-Cl) | Hydroxyl | HPLC-Fluorescence | Forms a highly fluorescent sulfonamide derivative. researchgate.net |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Hydroxyl | HPLC-Fluorescence | Creates a fluorescent derivative for sensitive detection. researchgate.net | |

| o-Phthalaldehyde (OPA) with a thiol | Primary Amine (not present) | HPLC-Fluorescence | Forms a fluorescent isoindole; not applicable to this compound but a common reagent for other alkaloids. compoundchem.com |

Derivatization is generally not required to improve the ionization of this compound for mass spectrometry (MS) because its quaternary ammonium structure ensures it is permanently charged and readily detected in positive-ion electrospray ionization (ESI-MS). utupub.firesearchgate.net Analysis by LC-MS is a standard method for quaternary ammonium compounds. utupub.fi

However, derivatization could be strategically employed in a research context for specific MS applications:

Introducing Specific Fragmentation Patterns: Attaching a specific chemical group can introduce predictable fragmentation pathways during tandem MS (MS/MS), which can aid in structural confirmation or help distinguish between isomers. mdpi.com

Isotope Labeling for Quantitative Analysis: Stable isotope-labeled derivatizing reagents can be used to create an internal standard for precise and accurate quantification. For instance, if a derivative is made, a deuterated version of the derivatizing reagent can be used to synthesize a heavy-isotope version of the analyte derivative, which can be distinguished by the mass spectrometer.

While derivatization for enhancing ionization is unnecessary, its application in MS for this compound would be a specialized technique aimed at advanced quantitative or structural studies rather than routine analysis. mdpi.com

Biological Activities and Mechanistic Investigations of O,o Dimethylmagnoflorine Pre Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

Pre-clinical research on the aporphine (B1220529) alkaloid O,O'-Dimethylmagnoflorine has demonstrated its activity as an inhibitor of photophosphorylation in plant chloroplast systems. In studies utilizing spinach chloroplasts, this compound at a concentration of 500 microM was shown to partially inhibit photophosphorylation. wikipedia.org The mechanism of this inhibition was further investigated by examining its effects on associated processes. The compound was found to inhibit coupled oxygen evolution. wikipedia.org However, it did not affect uncoupled oxygen evolution, providing insight into its specific site of action within the photosynthetic electron transport chain. wikipedia.org

Detailed studies characterizing the specific kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound's interactions with specific enzymes are not extensively available in the reviewed scientific literature. While the general principles of enzyme kinetics, including the determination of inhibition constants and the use of models like Michaelis-Menten and Lineweaver-Burk plots, are well-established for characterizing inhibitor-enzyme interactions, specific data applying these analyses to this compound are not presently documented.

Beyond the general inhibition of the photophosphorylation process in chloroplasts, specific molecular target enzymes and their isoforms that are inhibited by this compound have not been identified in the available pre-clinical research. Consequently, information regarding the selectivity of this compound for different enzyme isoforms is also unavailable.

Receptor Binding Assays and Ligand-Target Interactions

Quantitative data from receptor binding assays for this compound, such as the equilibrium dissociation constant (Kᴅ) and the maximum number of binding sites (Bₘₐₓ), have not been reported in the surveyed scientific literature. Such parameters are crucial for determining the affinity and density of binding sites for a ligand, but these specific determinations for this compound are not currently available.

While competitive binding assays are a standard methodology used to determine the affinity of a test ligand by measuring its ability to displace a labeled ligand from a receptor, specific studies employing this technique to investigate the receptor binding properties of this compound have not been found in the reviewed literature. Therefore, no data on its relative affinity for specific receptors, as determined by these methods, can be presented.

Radioligand and Non-radioactive Binding Formats

Currently, there are no specific studies in the public domain that detail the use of radioligand or non-radioactive binding assays to characterize the interaction of this compound with specific biological targets. While these methodologies are standard in pharmacology for determining the affinity and selectivity of compounds for receptors, enzymes, or transporters, their application to this compound has not been reported.

In Vitro Cellular Mechanisms of Action

Detailed investigations into the in vitro cellular mechanisms of this compound are not described in the available scientific literature.

There is no available data from preclinical studies investigating the specific impact of this compound on cellular pathways or signaling cascades. The modulation of key signaling networks, such as MAPK or PI3K/Akt pathways, by this specific compound has not been documented.

No research findings have been published that describe the effects of this compound in established cell lines or primary cell cultures. Therefore, information regarding its potential cytotoxic, anti-proliferative, or other cellular effects is currently unknown.

The specific molecular targets of this compound have not been identified. Consequently, any downstream effects resulting from the interaction with cellular targets remain uncharacterized.

In Vivo Mechanistic Studies in Pre-clinical Animal Models

There is a lack of published in vivo studies focusing on the mechanistic exploration of this compound.

No specific animal models have been reported in the literature for the purpose of exploring the in vivo mechanisms of action of this compound. The selection of appropriate animal models is contingent on the hypothesized therapeutic target and mechanism, which for this compound, have not yet been established.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data for the chemical compound This compound corresponding to the detailed outline provided. The requested topics—including physiological and biochemical responses in animal systems, pharmacodynamic biomarker analysis, and in-depth metabolism studies—appear to be uninvestigated or unpublished for this specific derivative of magnoflorine (B1675912).

General information exists for concepts such as in vitro metabolic stability and the use of animal models in pharmacology. However, the search did not yield any studies that have applied these experimental approaches to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of available research data.

Structure Activity Relationship Sar Studies of O,o Dimethylmagnoflorine Analogs

Systematic Exploration of Structural Modifications

The systematic exploration of structural modifications of magnoflorine (B1675912), the parent compound of O,O'-Dimethylmagnoflorine, has been limited. However, one notable study employed a structural simplification strategy to generate a novel derivative. researchgate.net In this research, magnoflorine was used as a starting point to obtain an 8-phenyl tetrahydroisoquinoline core. researchgate.net This modification represents a significant alteration of the original aporphine (B1220529) skeleton and serves as a preliminary step in understanding the structural requirements for a specific biological activity. The aim of this modification was to explore new chemical space for potential antidepressant agents. researchgate.net

Elucidation of Key Pharmacophoric Features for Biological Function

The pharmacophoric features of magnoflorine and its analogs, which are crucial for their biological function, can be inferred from their known activities. Magnoflorine itself is a quaternary aporphine alkaloid with a range of reported biological effects, including anti-inflammatory, antioxidant, and potential neuroprotective activities. nih.govnih.govnih.gov The quaternary nitrogen atom imparts a permanent positive charge, which is a key feature influencing its pharmacokinetic properties and likely its interaction with biological targets. nih.gov

The core aporphine structure, a rigid tricyclic system, serves as the fundamental scaffold. The presence and position of hydroxyl and methoxy (B1213986) groups on this scaffold are critical for activity. In the case of the 8-phenyl tetrahydroisoquinoline derivative, the key pharmacophoric elements were simplified to a tetrahydroisoquinoline ring with a phenyl substitution at the 8-position, suggesting that this core structure is sufficient for the observed antidepressant-like effects. researchgate.net

Computational Approaches in SAR Analysis

Computational studies have provided some insights into the potential mechanisms of action for magnoflorine, which can be extrapolated to its derivatives like this compound. In silico studies have been conducted to evaluate the anti-acetylcholinesterase (AChE) activity of magnoflorine. nih.gov These studies revealed that magnoflorine can act as a potent inhibitor of AChE. nih.gov Induced fit docking studies showed that magnoflorine had higher fitting values than the standard drug, donepezil, indicating a strong potential for interaction with the active site of the enzyme. nih.gov Such computational approaches are valuable in predicting the biological activity of related compounds and guiding the synthesis of new, more potent analogs.

Influence of Substituents and Stereochemistry on Mechanistic Interactions

The influence of substituents and stereochemistry is paramount in the biological activity of aporphine alkaloids. Magnoflorine naturally occurs as the (+)-(S)-enantiomer. nih.gov The specific three-dimensional arrangement of the atoms is critical for its interaction with chiral biological targets such as receptors and enzymes.

Advanced Analytical Methodologies for O,o Dimethylmagnoflorine Research

Chromatographic Techniques for Separation and Quantification (Pre-clinical)

Chromatography is fundamental to isolating and quantifying O,O'-Dimethylmagnoflorine from complex mixtures, a critical step in pre-clinical research.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of this compound in pre-clinical samples. The method's high resolution and sensitivity make it suitable for analyzing biological fluids. A typical HPLC method involves a reversed-phase column to separate the compound from other matrix components. Detection is commonly achieved using a UV detector, where the absorbance is measured at a wavelength specific to the compound's chromophore, or with a fluorescence detector for enhanced sensitivity. nih.gov Method validation ensures that the technique is accurate and reproducible for its intended purpose. nih.gov

Table 1: Example of HPLC Parameters for Analysis of Related Dimethylated Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Formate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence or UV-Vis |

| Injection Volume | 20 µL |

This table represents typical conditions used for related small molecules and may be adapted for this compound.

Gas Chromatography (GC) is less commonly employed for the direct analysis of quaternary ammonium alkaloids like this compound. This is due to the compound's high polarity, low volatility, and thermal instability, which are incompatible with standard GC conditions that require analytes to be volatile and thermally stable. However, GC coupled with a mass spectrometer (GC-MS) can be used if a derivatization step is performed. usra.eduresearchgate.netnih.gov This chemical modification process converts the non-volatile alkaloid into a more volatile and thermally stable derivative suitable for GC analysis. While effective, this adds complexity to sample preparation. asbcnet.org

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry (MS) is a powerful tool for the structural confirmation and quantification of this compound and its metabolites, offering high sensitivity and specificity. nih.govijpras.comnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is indispensable for identifying potential metabolites of this compound in pre-clinical studies. nih.govijpras.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govijpras.com This precision allows for the determination of the elemental composition of both the parent drug and its metabolites from their exact masses. nih.gov By comparing the fragmentation patterns of the parent compound with those of suspected metabolites, researchers can pinpoint the sites of metabolic transformation (e.g., demethylation, hydroxylation). mdpi.comyoutube.com

Table 2: Common Metabolic Transformations Detected by HRMS

| Metabolic Reaction | Mass Change (Da) | Example |

|---|---|---|

| Hydroxylation | +15.9949 | Addition of an -OH group |

| Demethylation | -14.0157 | Removal of a -CH3 group |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

For quantifying this compound in biological matrices such as plasma, urine, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.netnih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV. The process involves optimizing MS/MS parameters to monitor specific precursor-to-product ion transitions for the analyte, a method known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This specificity minimizes interference from endogenous matrix components. mdpi.comnih.gov Sample preparation typically involves protein precipitation or solid-phase extraction to remove interfering substances before injection into the LC-MS/MS system. nih.gov The method's accuracy and precision are critical for reliable pharmacokinetic studies. rsc.org

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

While chromatography and mass spectrometry are excellent for separation and quantification, advanced spectroscopic methods are required for the unambiguous structural elucidation of this compound or novel metabolites. utoronto.caslideshare.net

Other spectroscopic techniques can provide complementary structural information.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies. nih.gov

Circular Dichroism (CD) Spectroscopy is particularly useful for chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's absolute configuration and conformation in solution. wikipedia.orgutexas.edunih.govresearchgate.netyoutube.com

Table 3: Spectroscopic Techniques and Their Role in Structural Elucidation

| Technique | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. youtube.com |

| ¹³C NMR | Identifies the different carbon environments in the molecular skeleton. youtube.com |

| 2D NMR (COSY, HSQC, HMBC) | Establishes atom-to-atom connectivity and spatial relationships. utoronto.canih.gov |

| Infrared (IR) Spectroscopy | Confirms the presence of specific functional groups (e.g., C-O, C=C, aromatic rings). nih.gov |

| Circular Dichroism (CD) | Helps determine the stereochemistry and absolute configuration of the chiral centers. wikipedia.orgutexas.edu |

Validation and Robustness of Analytical Methods in Research Settings

The validation of an analytical method is a critical process in research and quality control, ensuring that the method is suitable for its intended purpose. globalresearchonline.netdemarcheiso17025.com This process involves establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the quantitative analysis of this compound, rigorous validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is essential to guarantee reliable and reproducible results. globalresearchonline.net Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.neteuropa.euscispace.com

Method Validation Parameters

Linearity and Range: Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.euresearchgate.net For alkaloid analysis, including compounds structurally related to this compound, excellent linearity is often achieved.

Table 1: Linearity and Range Data for Related Alkaloids

| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| Magnoflorine (B1675912) | 0.1 - 20 | y = 25432x + 12.3 | ≥ 0.9991 |

| Menisperine | 0.05 - 10 | y = 31098x - 8.7 | ≥ 0.9992 |

This table presents representative data for alkaloids structurally similar to this compound, demonstrating typical performance of validated UPLC-DAD methods.

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net Repeatability is determined by analyzing the same sample multiple times on the same day, while intermediate precision is assessed over several days. The precision is typically expressed as the relative standard deviation (RSD).

Table 2: Intra-day and Inter-day Precision for Alkaloid Quantification

| Compound | Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|---|

| Magnoflorine | 1.0 | ≤ 3.32% | ≤ 3.32% |

| 5.0 | ≤ 3.32% | ≤ 3.32% | |

| 10.0 | ≤ 3.32% | ≤ 3.32% | |

| Menisperine | 0.5 | ≤ 2.89% | ≤ 3.15% |

| 2.5 | ≤ 2.89% | ≤ 3.15% |

Data adapted from studies on related alkaloids in Menispermi Rhizoma, showcasing the high precision of the analytical methods. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. Acceptable recovery values typically fall within a range of 80-120%.

Table 3: Accuracy (Recovery) of Alkaloid Analysis in a Sample Matrix

| Compound | Spiked Amount (µg) | Amount Found (µg) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Magnoflorine | 5.0 | 4.98 | 99.6 | 2.1 |

| 10.0 | 10.21 | 102.1 | 1.8 | |

| 15.0 | 14.75 | 98.3 | 2.5 | |

| Dauricine | 5.0 | 5.15 | 103.0 | 1.9 |

| 10.0 | 9.89 | 98.9 | 2.3 |

This table illustrates typical recovery results from validated methods for alkaloids, indicating high accuracy. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net These parameters are crucial for the analysis of trace amounts of substances. For instance, in UPLC-MS/MS methods, the LOQ for related alkaloids can be as low as 1.5–5.0 ng/mL.

Robustness of Analytical Methods

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. europa.eu Testing for robustness is a critical part of method development and validation, ensuring that the method is transferable between different laboratories, instruments, and analysts without a loss in performance.

Common parameters that are intentionally varied during robustness testing of an HPLC or UPLC method include:

Mobile Phase Composition: Minor changes in the percentage of organic solvent or the pH of the buffer.

Flow Rate: Small adjustments to the flow rate of the mobile phase.

Column Temperature: Variations in the column oven temperature.

Detection Wavelength: Slight changes in the detection wavelength.

The results of the robustness study are evaluated by assessing the impact of these variations on key chromatographic parameters such as retention time, peak area, and resolution between critical peaks. A method is considered robust if the results remain within acceptable limits despite these small changes, demonstrating its reliability for routine use in various research settings.

Future Research Trajectories and Translational Potential of O,o Dimethylmagnoflorine

Elucidating Undiscovered Biological Mechanisms

A significant gap in the current understanding of O,O'-Dimethylmagnoflorine lies in the comprehensive characterization of its molecular targets and downstream biological effects. The vast complexity of cellular signaling pathways suggests that this compound may interact with multiple, currently unidentified proteins or modulate pathways in ways not yet appreciated.

Future research should prioritize unbiased screening approaches to uncover novel biological activities. High-throughput screening (HTS) of diverse cellular models representing various disease states could reveal unexpected therapeutic avenues. Furthermore, advanced techniques in chemical biology and proteomics can be employed for target deconvolution, a process of identifying the specific molecular binding partners of a compound. Methods such as affinity chromatography-mass spectrometry, where a modified version of this compound is used to "pull out" its binding partners from cell lysates, will be instrumental.

Understanding the polypharmacology of this compound—its ability to interact with multiple targets—is also crucial. This multi-target activity could be advantageous in treating complex diseases with multifactorial etiologies.

Application in Target Validation Studies

Once novel biological targets of this compound are identified, the compound can serve as a valuable tool for target validation. Target validation is a critical step in the drug discovery pipeline, confirming that modulating a specific biological target has a therapeutic effect on a disease.

By using this compound as a chemical probe, researchers can investigate the physiological and pathological consequences of modulating its identified target(s) in cellular and animal models of disease. These studies can provide crucial evidence to support or refute the hypothesis that a particular target is a viable point of intervention for a specific illness. The selectivity and potency of this compound will be key parameters in its utility for these studies. Should the compound exhibit high selectivity for a particular target, it can provide a clear link between target engagement and the observed biological outcome.

Development of Advanced Research Tools and Probes

To facilitate a deeper understanding of its biological roles, the development of specialized research tools derived from the this compound scaffold is a promising avenue. These chemical probes can be engineered to possess specific functionalities that allow for the visualization and quantification of the compound's interactions within a biological system.

For instance, fluorescently tagged analogs of this compound could be synthesized to enable real-time imaging of its subcellular localization and trafficking. Furthermore, photo-affinity probes, which can be activated by light to form a covalent bond with their target proteins, are powerful tools for definitively identifying binding partners. The development of such probes will require a detailed understanding of the structure-activity relationship (SAR) of this compound to ensure that the addition of tags or reactive groups does not abolish its biological activity.

Integration with Systems Biology and Omics Approaches

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the global effects of a compound on a biological system. Integrating the study of this compound with these systems-level approaches can provide a holistic view of its mechanism of action.

By treating cells or organisms with this compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome, researchers can identify entire pathways and networks that are modulated by the compound. This approach moves beyond a single-target perspective and can reveal downstream effects and potential off-target activities that may contribute to both the therapeutic efficacy and potential side effects of the compound. This data-rich approach can also aid in the identification of biomarkers that could be used to monitor the compound's activity in future preclinical and clinical studies.

Opportunities for Analog Design in Pre-clinical Research

The natural product scaffold of this compound provides a rich starting point for medicinal chemistry efforts aimed at developing novel therapeutic agents. Through the systematic design and synthesis of analogs, it is possible to improve upon the potency, selectivity, and pharmacokinetic properties of the parent compound.

Q & A

Q. How to ensure reproducibility in this compound studies across labs with varying instrumentation?

- Methodological Answer :

- Standardized protocols : Detailed SOPs for sample prep, instrument calibration (e.g., NMR shimming with TMSP).

- Inter-lab validation : Round-robin trials with shared reference samples.

- Metadata reporting : Document instrument parameters (e.g., LC gradient profiles, MS collision energies) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.